molecular formula C29H31N7O3 B610774 Selpercatinib CAS No. 2152628-33-4

Selpercatinib

カタログ番号: B610774
CAS番号: 2152628-33-4
分子量: 525.6 g/mol
InChIキー: XIIOFHFUYBLOLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: セルペルカチンは、一連の合成工程を経て調製されます。 方法の一つには、より温和な条件下でのハロゲン化反応が含まれており、反応操作が簡素化されます . 詳細な合成経路と反応条件は、機密情報であり、多くの場合特許を取得しているため、一般の人々にとってアクセスしにくくなっています。

工業生産方法: セルペルカチンの工業生産では、化合物の純度と効力を確保するために、厳格な手順が守られています。 このプロセスには、合成、精製、品質管理の複数段階が含まれており、保健当局が定めた規制基準を満たしています .

化学反応の分析

反応の種類: セルペルカチンは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、代謝処理と治療作用に不可欠です .

一般的な試薬と条件: セルペルカチンを含む反応で使用される一般的な試薬には、酸化剤、還元剤、および反応を促進するためのさまざまな溶媒が含まれます。 条件は、化合物の収率と純度を最大限に高めるように最適化されています .

生成される主要な生成物: これらの反応から生成される主要な生成物は、主に体から排泄される代謝物です。 これらの代謝物は、セルペルカチンの薬物動態と薬力学を理解するために研究されています .

科学研究への応用

セルペルカチンは、化学、生物学、医学、産業など、幅広い科学研究に応用されています。 これは、主にRET依存性非小細胞肺癌、髄様甲状腺癌、その他の甲状腺癌の治療に使用されます . これらの癌におけるその効力は、さまざまな臨床試験で実証されており、腫瘍学研究における貴重なツールとなっています .

科学的研究の応用

Non-Small Cell Lung Cancer (NSCLC)

Selpercatinib has shown remarkable efficacy in patients with RET fusion-positive advanced NSCLC. The LIBRETTO-431 trial demonstrated that this compound significantly improved progression-free survival compared to standard chemotherapy. Key findings from this trial include:

  • Overall Response Rate : 84% in treatment-naive patients and 61% in previously treated patients.
  • Median Progression-Free Survival : 22.0 months for treatment-naive patients and 24.9 months for those pre-treated with platinum-based chemotherapy .

Medullary Thyroid Cancer

In patients with advanced medullary thyroid cancer harboring RET mutations, this compound has been shown to outperform other targeted therapies. The LIBRETTO-531 trial results indicated:

  • Complete Response Rate : 12% of patients achieved complete remission.
  • Progression-Free Survival : this compound demonstrated superior outcomes compared to cabozantinib and vandetanib .

Case Study 1: Advanced Lung Adenocarcinoma

A notable case involved a 59-year-old female patient with stage IV lung adenocarcinoma harboring a KIF5B-RET fusion. After progression on first-line therapies, she was treated with this compound, resulting in:

  • Significant reduction in tumor burden.
  • Improved symptom control without severe adverse effects over a 21-month follow-up period .

Case Study 2: Patient-Reported Outcomes

In a cohort study focusing on patient-reported outcomes, approximately 75% of patients maintained or improved their quality of life after two years of continuous this compound treatment. Improvements were observed in fatigue and dyspnea scores, highlighting the drug's impact on overall well-being .

Safety Profile

This compound's safety profile is generally favorable, with common adverse reactions including:

  • Edema
  • Diarrhea
  • Fatigue
  • Hypertension
  • Elevated liver enzymes (alanine transaminase and aspartate aminotransferase) .

Most adverse events were manageable and did not necessitate discontinuation of therapy.

Summary of Clinical Trials

Trial Name Condition Response Rate Progression-Free Survival
LIBRETTO-431RET fusion-positive NSCLC84% (treatment-naive); 61% (pre-treated)22.0 months (treatment-naive); 24.9 months (pre-treated)
LIBRETTO-531Advanced medullary thyroid cancerSuperior to cabozantinib/vandetanibNot specified
LIBRETTO-001Other RET fusion-positive tumors44% overallMedian duration of response: 24.5 months

生物活性

Selpercatinib, also known as LOXO-292, is a selective inhibitor of the rearranged during transfection (RET) kinase, primarily used in the treatment of cancers associated with RET gene alterations, notably non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and relevant case studies.

This compound targets and inhibits RET fusion proteins and activated point mutants. By binding to the active site of the RET kinase, this compound effectively blocks downstream signaling pathways that promote cell proliferation and survival. This selective inhibition is crucial for treating tumors driven by aberrant RET activity.

Efficacy in Clinical Trials

Clinical trials have established the efficacy of this compound in patients with RET-altered tumors. The following table summarizes key findings from pivotal studies:

Study Cancer Type Patient Population Efficacy Results
LIBRETTO-001NSCLC105 patients with RET fusionsORR: 68% (CR: 13%, PR: 55%)
LIBRETTO-431NSCLCPreviously untreated patientsORR: 85% (CR: 12%, PR: 73%)
LIBRETTO-531MTCPatients with RET mutationsORR: 73% (CR: 6%, PR: 67%)
  • Overall Response Rate (ORR) is defined as the proportion of patients with a complete response (CR) or partial response (PR) to treatment.

Safety Profile

This compound has demonstrated a favorable safety profile compared to traditional therapies. Common adverse effects include:

  • Fatigue
  • Diarrhea
  • Hypertension
  • Elevated liver enzymes

Serious adverse events were rare, making this compound a well-tolerated option for patients with advanced cancers.

Case Study 1: NSCLC Patient with RET Fusion

A 62-year-old female patient diagnosed with advanced NSCLC harboring a RET fusion was treated with this compound. After 8 weeks of therapy, imaging revealed a significant reduction in tumor size, and she reported improved quality of life. The patient's treatment was well-tolerated with manageable side effects.

Case Study 2: MTC Patient

A 45-year-old male patient with metastatic MTC showed progression on prior therapies. Following initiation of this compound, he achieved a partial response within three months. His calcitonin levels decreased significantly, indicating effective tumor control.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Increased Mitochondrial Activity : this compound has been shown to enhance mitochondrial membrane potential (Δψm\Delta \psi m), which may contribute to its anti-tumor effects by increasing the uptake of other therapeutic agents like MitoQ in RET-mutated thyroid tumor cells .
  • Phosphorylation Inhibition : The drug significantly reduces RET phosphorylation at Tyr905 and downstream signaling through ERK1/2 and AKT pathways, leading to altered expression of cyclin-dependent kinase inhibitors such as p27 KIP1 and p21 CIP1 .
  • Central Nervous System Activity : this compound has demonstrated the ability to cross the blood-brain barrier, offering potential benefits for patients with brain metastases from lung cancer .

特性

IUPAC Name

6-(2-hydroxy-2-methylpropoxy)-4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O3/c1-29(2,37)18-39-24-9-25(28-21(10-30)13-33-36(28)17-24)20-5-6-26(31-12-20)34-15-22-8-23(16-34)35(22)14-19-4-7-27(38-3)32-11-19/h4-7,9,11-13,17,22-23,37H,8,14-16,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIOFHFUYBLOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026442
Record name Selpercatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Selpercatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Rearranged during transfection (RET) is a transmembrane receptor tyrosine kinase containing extracellular, transmembrane, and intracellular domains whose activity is required for normal kidney and nervous system development. Constitutive RET activation is primarily achieved through chromosomal rearrangements producing 5' fusions of dimerizable domains to the 3' _RET_ tyrosine kinase domain, such as _KIF5B-RET_ and _CCDC6-RET_, resulting in constitutive dimerization and subsequent autophosphorylation. Constitutive activation leads to increased downstream signalling and is associated with tumour invasion, migration, and proliferation. Selpercatinib is a direct RET kinase inhibitor, exhibiting IC50 values between 0.92 and 67.8 nM depending on the exact _RET_ genotype. Information based on natural as well as induced resistance mutations and molecular modelling suggests that selpercatinib directly inhibits RET autophosphorylation by competing with ATP for binding. Various single amino acid mutations at position 810 inhibit selpercatinib binding without significantly altering ATP binding, potentially leading to treatment failures. Selpercatinib is also reported to inhibit other tyrosine kinase receptors, including VEGFR1, VEGFR3, FGFR1, FGFR2, and FGFR3, at clinically relevant concentrations. The significance of these effects is not well studied.
Record name Selpercatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2152628-33-4
Record name Selpercatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2152628334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selpercatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Selpercatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SELPERCATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEGM9YBNGD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。